molecular formula C9H9NO B3382819 4-Vinylbenzamide CAS No. 3661-73-2

4-Vinylbenzamide

Cat. No.: B3382819
CAS No.: 3661-73-2
M. Wt: 147.17 g/mol
InChI Key: YFCIQZMEGLCRKA-UHFFFAOYSA-N
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Description

4-Vinylbenzamide is an organic compound with the molecular formula C₉H₉NO. It consists of a benzene ring substituted with a vinyl group and an amide group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Vinylbenzamide can be synthesized through several methods. One common approach involves the reaction of benzamide with vinyltrimethoxysilane in the presence of copper (II) acetate and tetrabutylammonium fluoride. This reaction typically occurs in solvents such as dimethylformamide, dioxane, or methylene chloride, yielding this compound in satisfactory yields .

Industrial Production Methods: Industrial production of this compound may involve the pyrolysis of N,N’-ethylidene-bisbenzamide at high temperatures (250°C) or the reaction of N-benzoyl-S-phenylthioethanolamine with O-mesitylenesulfonylhydroxylamine .

Chemical Reactions Analysis

Types of Reactions: 4-Vinylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-vinylbenzamide involves its ability to participate in various chemical reactions due to the presence of the vinyl and amide groups. The vinyl group can undergo polymerization or substitution reactions, while the amide group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Properties

IUPAC Name

4-ethenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCIQZMEGLCRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301326
Record name 4-Vinylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3661-73-2
Record name NSC142463
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142463
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Vinylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethenylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Vinylbenzamide a useful building block in polymer synthesis?

A: this compound contains a vinyl group capable of undergoing polymerization reactions, allowing it to be incorporated into various polymer chains. The presence of the amide group introduces hydrogen-bonding capabilities, influencing the properties and self-assembly behavior of the resulting polymers [, ].

Q2: How does the incorporation of this compound affect the properties of polystyrene?

A: Studies have shown that incorporating this compound into polystyrene chains can significantly enhance its interfacial adhesion properties []. Specifically, the primary amide group of this compound can form strong hydrogen bonds with complementary functional groups in other polymers, leading to improved interfacial strength in polymer blends.

Q3: Can you provide examples of how the amide group in this compound-containing polymers can be further modified?

A: Research demonstrates that the oxazoline ring in oxazoline-functionalized this compound polymers can be opened via cationic ring-opening polymerization using commercially available alkyloxazolines []. This offers a versatile route for grafting various functionalities onto the polymer backbone, expanding its potential applications.

Q4: What role does this compound play in the synthesis of gradient helical copolymers?

A: this compound acts as an achiral comonomer alongside chiral bulky vinylterphenyl monomers in the synthesis of gradient helical copolymers []. These copolymers exhibit a sequential appearance of helicity and thermotropic liquid crystallinity with increasing chain length, offering potential for mimicking the structure and behavior of biomacromolecules.

Q5: Are there examples of this compound being used in the development of fluorescent materials?

A: Research has explored the use of 5-amide derivatives of 1,3-benzodioxole, including this compound, in the design of fluorescent materials []. While these derivatives are initially non-fluorescent, they become fluorescent upon undergoing specific chemical transformations, such as thiol coupling, hydrogenation, or polymerization.

Q6: Can this compound be polymerized using anionic polymerization techniques?

A: Yes, this compound can be polymerized anionically []. It has been successfully copolymerized with other monomers like isoprene, styrene, 2-vinylpyridine, and tert-butyl methacrylate using anionic initiators like oligo(α-methylstyryl)dipotassium. This method enables the synthesis of well-defined block copolymers with tailored architectures and properties.

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